molecular formula C12H17O4P B1348316 Diethyl (2-oxo-2-phenylethyl)phosphonate CAS No. 3453-00-7

Diethyl (2-oxo-2-phenylethyl)phosphonate

Cat. No.: B1348316
CAS No.: 3453-00-7
M. Wt: 256.23 g/mol
InChI Key: HPEVTTNSIPGLEL-UHFFFAOYSA-N
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Description

Diethyl 2-oxo-2-phenylethylphosphonate, also known as Diethyl benzoylmethylphosphonate or Diethyl phenacylphosphonate, is a chemical compound used in scientific research . It has an empirical formula of C12H17O4P and a molecular weight of 256.23 .


Synthesis Analysis

Diethyl 2-oxo-2-phenylethylphosphonate is a reactant involved in various chemical reactions. These include asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds .


Molecular Structure Analysis

The linear formula of Diethyl 2-oxo-2-phenylethylphosphonate is C6H5COCH2P(O)(OC2H5)2 . The structure of this compound can be represented by the SMILES string CCOP(=O)(CC(=O)c1ccccc1)OCC .


Chemical Reactions Analysis

As a reactant, Diethyl 2-oxo-2-phenylethylphosphonate is involved in C-C bond formation . It participates in reactions such as asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates with subsequent functionalization of the products, cyclocondensation reactions to produce arylphosphonates, and diazo transfer reactions for the synthesis of diazo-phosphonyl compounds .


Physical and Chemical Properties Analysis

Diethyl 2-oxo-2-phenylethylphosphonate has a boiling point of 192-193 °C/11 mmHg and a density of 1.179 g/mL at 25 °C . Its refractive index is n20/D 1.513 .

Scientific Research Applications

Synthesis of Derivatives

Diethyl 2-oxo-2-phenylethylphosphonate is used in the synthesis of various chemical derivatives. For instance, it is involved in the synthesis of alpha-(nitroaryl)benzylphosphonates via oxidative nucleophilic substitution, leading to the formation of o- and p-nitroarylated derivatives of the starting phosphonates (Mąkosza & Sulikowski, 2009). Similarly, it assists in the production of phosphorylated isoindolinone derivatives, a process involving metallation and reaction with diethyl vinylphosphonate or diethyl 3-bromopropylphosphonate (Jóźwiak et al., 2014).

Phosphonate Analog Synthesis

The compound is also critical in creating phosphonate analogs. For example, it is used in synthesizing diastereoselective additions to N-Boc-phenylglycinal, yielding syn diethyl 2-[(tert-butoxycarbonyl)amino]-1-hydroxy-2-phenylethylphosphonate and related compounds (Wróblewski & Piotrowska, 1998).

Reductive Amination

Another application involves reductive amination, where diethyl 2-oxo-alkylphosphonates undergo reaction in the presence of an amine and sodium cyanohydridoborate, leading to aminoalkylphosphonates (Varlet et al., 1981).

Chiral Phosphonate Synthesis

The compound is used in enantioselective bioreduction, as demonstrated by its application in the synthesis of chiral phosphonates using cyanobacteria. This process achieves high enantiomeric excess and conversion degrees, marking a significant step in enantioselective bioconversion of oxophosphonate with an aromatic side group (Górak & Żymańczyk-Duda, 2015).

Helicity Induction in Polymers

Diethyl 2-oxo-2-phenylethylphosphonate is instrumental in helicity induction on poly(phenylacetylene)s bearing phosphonic acid pendants. This process involves forming helical conformations through acid−base interactions in dimethyl sulfoxide (DMSO) and has implications for creating materials with specific optical properties (Onouchi et al., 2004).

Anticorrosion Properties

Research has also explored its structural and anticorrosion properties, particularly in the context of carbon steel corrosion inhibition in hydrochloric acid. These studies integrate experimental and theoretical approaches, including weight loss measurements and quantum chemical calculations (Moumeni et al., 2020).

NMR Spectral Analysis

The complete assignment of 1H and 13C NMR spectra of diethyl 1-methylthio- and diethyl 1-methylsulfonyl-2-oxo-2-phenylethylphosphonates showcases its relevance in spectral analysis, contributing to a better understanding of its structural properties (Reis et al., 2005).

Luminescence Studies

Its use in luminescence studies, particularly in lanthanide complexes, highlights its role in developing materials with specific optical properties. These complexes exhibit enhanced luminescence intensities, offering potential applications in sensing and imaging technologies (Hnatejko et al., 2008).

Safety and Hazards

When handling Diethyl 2-oxo-2-phenylethylphosphonate, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of a spill or leak, personnel should be evacuated to safe areas and people should be kept away from and upwind of the spill/leak .

Future Directions

Diethyl 2-oxo-2-phenylethylphosphonate is a versatile chemical compound used in scientific research. Its unique properties make it valuable for various applications, such as organic synthesis and pharmaceutical development. Future research may explore new applications and synthesis methods for this compound.

Relevant Papers A paper titled “Reductive activity of free and immobilized cells of cyanobacteria” mentions the conversion of Diethyl 2-oxo-2-phenylethylphosphonate by shaking culture of free cells of N. cf. muscorum .

Biochemical Analysis

Biochemical Properties

Diethyl 2-oxo-2-phenylethylphosphonate plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It is involved in reactions such as the asymmetric Michael addition of β-oxo phosphonates to nitro olefins, gem-chlorofluorination of keto phosphonates, and cyclocondensation reactions to produce arylphosphonates . The compound interacts with various enzymes and proteins, facilitating these reactions. For instance, it can act as a reactant in diazo transfer reactions for the synthesis of diazo-phosphonyl compounds . These interactions are crucial for the compound’s role in biochemical processes.

Molecular Mechanism

The molecular mechanism of diethyl 2-oxo-2-phenylethylphosphonate involves its interactions with biomolecules at the molecular level. The compound can bind to specific enzymes and proteins, either inhibiting or activating their functions. For example, it can act as an inhibitor in certain enzyme-catalyzed reactions, thereby altering the reaction pathway and the resulting products . Additionally, the compound’s structure allows it to participate in the formation of carbon-carbon bonds, which is a key aspect of its mechanism of action. These interactions at the molecular level are essential for the compound’s biochemical properties and effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of diethyl 2-oxo-2-phenylethylphosphonate can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound is relatively stable under standard laboratory conditions, with a boiling point of 192-193 °C and a density of 1.179 g/mL at 25 °C . Its stability can be affected by factors such as temperature, pH, and the presence of other chemicals. Long-term exposure to the compound in in vitro or in vivo studies may result in changes in cellular function, depending on the concentration and duration of exposure.

Dosage Effects in Animal Models

The effects of diethyl 2-oxo-2-phenylethylphosphonate vary with different dosages in animal models. At low doses, the compound may have minimal or no adverse effects, while higher doses can result in toxicity or other adverse effects. Studies have shown that the compound’s effects are dose-dependent, with threshold effects observed at certain concentrations . High doses of the compound can lead to toxic effects, including changes in cellular function and metabolism. It is important to carefully control the dosage when using this compound in animal studies to avoid adverse effects.

Metabolic Pathways

Diethyl 2-oxo-2-phenylethylphosphonate is involved in various metabolic pathways, interacting with enzymes and cofactors to facilitate biochemical reactions. The compound can affect metabolic flux and metabolite levels by participating in reactions such as the asymmetric Michael addition and gem-chlorofluorination . These interactions are crucial for the compound’s role in metabolic pathways, as they influence the availability of key intermediates and products. The compound’s effects on metabolic pathways depend on the specific enzymes and cofactors it interacts with.

Transport and Distribution

The transport and distribution of diethyl 2-oxo-2-phenylethylphosphonate within cells and tissues are important factors that influence its activity and function. The compound can interact with transporters and binding proteins, affecting its localization and accumulation within cells . These interactions are crucial for the compound’s distribution within different cellular compartments and tissues. The specific transport and distribution mechanisms depend on the compound’s structure and the presence of specific transporters and binding proteins.

Subcellular Localization

Diethyl 2-oxo-2-phenylethylphosphonate’s subcellular localization is an important aspect of its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . These localization mechanisms are crucial for the compound’s role in biochemical reactions and cellular processes. The specific subcellular localization of the compound depends on its structure and the presence of targeting signals or modifications that direct it to specific locations within the cell.

Properties

IUPAC Name

2-diethoxyphosphoryl-1-phenylethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17O4P/c1-3-15-17(14,16-4-2)10-12(13)11-8-6-5-7-9-11/h5-9H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPEVTTNSIPGLEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC(=O)C1=CC=CC=C1)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60188075
Record name Diethyl 2-oxo-2-phenylethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3453-00-7
Record name Diethyl 2-oxo-2-phenylethylphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003453007
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethyl 2-oxo-2-phenylethylphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60188075
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl 2-oxo-2-phenylethylphosphonate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59Y643H9ZE
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is a notable application of Diethyl 2-oxo-2-phenylethylphosphonate in organic synthesis?

A1: Diethyl 2-oxo-2-phenylethylphosphonate serves as a valuable reagent in synthesizing substituted indol-3-yl and pyrrol-3-yl phosphonates. [] This synthesis involves reacting the compound with amines to form imino-/enaminophosphonates, which then undergo a palladium-catalyzed oxidative cyclization. [] This method offers a convenient route to these valuable phosphonate derivatives. []

Q2: Can microorganisms metabolize Diethyl 2-oxo-2-phenylethylphosphonate?

A2: Yes, certain microorganisms exhibit the capability to biotransform Diethyl 2-oxo-2-phenylethylphosphonate. Specifically, research has identified a chiral O-phosphorylated derivative of 2-hydroxy-2-phenylethylphosphonate as a product of microbial biotransformation. [] This finding suggests the potential for utilizing microorganisms in the modification or degradation of this compound.

Q3: Beyond bacteria, do other organisms demonstrate metabolic activity towards oxophosphonates like Diethyl 2-oxo-2-phenylethylphosphonate?

A3: Yes, cyanobacteria have shown reductive activity towards oxophosphonates, including Diethyl 2-oxo-2-phenylethylphosphonate. [] Comparative studies have been conducted on both free and immobilized cyanobacterial cells to understand their potential in the biotransformation of these compounds. [] This research highlights the broader biological relevance of oxophosphonates and their potential interactions with various organisms.

Q4: Can Diethyl 2-oxo-2-phenylethylphosphonate act as a ligand in coordination chemistry?

A4: Yes, Diethyl 2-oxo-2-phenylethylphosphonate can function as a ligand in lanthanide complexes. [] Studies have explored its coordination behavior alongside another phosphonate ligand, diethyl(2-oxopropyl) phosphonate. [] This research expands the potential applications of Diethyl 2-oxo-2-phenylethylphosphonate beyond organic synthesis and into the realm of inorganic and materials chemistry.

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